molecular formula C11H13BrO2 B1608274 Ethyl 2-bromo-2-phenylpropanoate CAS No. 55004-59-6

Ethyl 2-bromo-2-phenylpropanoate

Cat. No. B1608274
CAS RN: 55004-59-6
M. Wt: 257.12 g/mol
InChI Key: OXUBOOPFXQOMBI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-phenylpropanoate, also known as ethyl α-bromophenylacetate, is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

  • Electrochemical Reduction Applications Ethyl 2-bromo-2-phenylpropanoate has been studied in electrochemical reduction processes. Research by De Luca, Inesi, and Rampazzo (1982) demonstrates that ethyl α-bromophenylacetate, a related compound, can be reduced electrochemically to form dimeric products, including meso- and DL-diethyl 2,3-diphenylsuccinate. This process involves controlled potential electrolysis, highlighting a potential application in synthetic organic chemistry (De Luca, Inesi, & Rampazzo, 1982).

  • Catalysis and Chemical Synthesis The compound has applications in catalysis and synthesis of other chemicals. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, as studied by Wang and Hu (2011), resulted in the formation of ethyl 4-acetyl-5-oxo-3-phenylhexanoate. This study highlights its use in producing various chemical structures, which could have implications in pharmaceuticals and materials science (Wang & Hu, 2011).

  • Ultrasound in Enzymatic Resolution Ethyl 2-bromo-2-phenylpropanoate has also been explored in the context of enzymatic reactions. A study by Ribeiro, Passaroto, and Brenelli (2001) on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a similar compound, using ultrasound, suggests potential applications of ethyl 2-bromo-2-phenylpropanoate in enzymatic processes and organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).

  • Molecular Docking and Biological Activities The compound's derivatives have been explored for their biological activities. Turkan et al. (2019) synthesized derivatives of ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, demonstrating their effectiveness as inhibitors of certain enzymes. This indicates potential pharmacological applications (Turkan et al., 2019).

  • 2-phenylpropanoate in stereochemical and asymmetric synthesis processes (Tanaka, Sakuraba, Oka, & Nakanishi, 1984).
  • Synthesis of Polymeric Architectures The compound has been studied in the synthesis of polymeric architectures, which can have applications in drug delivery and bioconjugates. A study by Velázquez, Grande, and Elizalde (2020) on the halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers demonstrates the use of similar compounds in creating well-defined polymeric structures (Velázquez, Grande, & Elizalde, 2020).

  • Application in Heterocyclic Compound Synthesis Ethyl 2-bromo-2-phenylpropanoate is also relevant in the synthesis of heterocyclic compounds. The study by Obushak, Matiychuk, Tsyalkovsky, and Voloshchuk (2004) on the synthesis of iminoselenazolidin-4-ones from ethyl 3-aryl-2-bromopropanoates illustrates its role in producing diverse heterocyclic structures, which could be significant in developing new pharmaceutical compounds (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

  • Organocatalytic Annulation Studies Additionally, ethyl 2-bromo-2-phenylpropanoate derivatives have been investigated in organocatalytic reactions. The study by Reitel, Kriis, Järving, and Kanger (2018) on the asymmetric organocatalyzed annulation of cyclopropenone and β-keto ester using similar compounds demonstrates the potential for innovative organocatalysis and synthesis strategies (Reitel, Kriis, Järving, & Kanger, 2018).

properties

IUPAC Name

ethyl 2-bromo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBOOPFXQOMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396305
Record name ethyl 2-bromo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-phenylpropanoate

CAS RN

55004-59-6
Record name ethyl 2-bromo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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